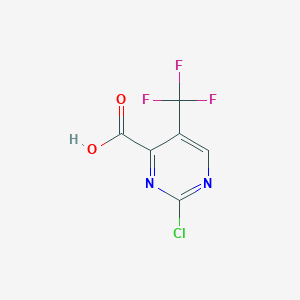

2-Chloro-5-(trifluoromethyl)pyrimidine-4-carboxylic acid

Description

Properties

Molecular Formula |

C6H2ClF3N2O2 |

|---|---|

Molecular Weight |

226.54 g/mol |

IUPAC Name |

2-chloro-5-(trifluoromethyl)pyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C6H2ClF3N2O2/c7-5-11-1-2(6(8,9)10)3(12-5)4(13)14/h1H,(H,13,14) |

InChI Key |

GFCHNPLRTBTQAT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)C(=O)O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis via Pyrimidine Derivative Functionalization

One common approach involves starting from a pyrimidine derivative bearing the trifluoromethyl group, followed by chlorination and carboxylation steps.

- Starting Material: 2-chloro-4-(trifluoromethyl)pyrimidine or related intermediates.

- Carboxylation: Introduction of the carboxylic acid group at the 4-position can be achieved by reaction with carbon dioxide under controlled conditions.

- Chlorination: Chlorine substitution at the 2-position is typically introduced early or maintained during the synthesis.

This method benefits from the availability of starting materials and allows for selective substitution reactions.

Trifluoromethylation of Uracil Derivatives

An alternative route involves trifluoromethylation of uracil derivatives followed by chlorination:

- Step 1: Trifluoromethylation of uracil using sodium trifluoromethanesulfinate (CF3SO2Na) and organic peroxides (e.g., tert-butyl hydroperoxide) in aqueous media at 40–100 °C to yield 5-trifluoromethyluracil.

- Step 2: Chlorination of 5-trifluoromethyluracil with phosphoryl chloride (POCl3) to produce 2,4-dichloro-5-trifluoromethyl-pyrimidine.

This method is suitable for industrial-scale synthesis due to the use of commercially available uracil and scalable reaction conditions.

Preparation via Ester Intermediates and Hydrolysis

The compound can also be prepared by hydrolysis of ester precursors:

- Step 1: Synthesis of ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate by reacting 4-chloro-2-(trifluoromethyl)pyrimidine with ethyl chloroformate in the presence of a base such as triethylamine.

- Step 2: Hydrolysis of the ester under basic conditions (e.g., lithium hydroxide in methanol/water at 20 °C) to yield the free acid.

- Step 3: Acidification to pH 3–4 to precipitate the carboxylic acid.

This method provides a controlled approach to obtain the acid with good yield and purity.

Novel Method via Amidines and Dehydrating Agents (Patent-Based)

A patented method describes a multi-step synthesis involving:

- Reaction of 4-dimethylamino-2-oxo-3-butenoic acid ethyl ester with trifluoroacetamidine under heating (80–120 °C) in alcoholic solvents to form intermediates.

- Dehydration and subsequent reaction with phosphorus pentoxide and liquefied ammonia to generate trifluoromethyl pyrimidine derivatives.

- Isolation of 2-trifluoromethyl pyrimidine-4-carboxylic acid and derivatives with yields around 82%.

This approach is designed to overcome difficulties in large-scale production and improve reaction handling.

- The trifluoromethylation step is critical for introducing the electron-withdrawing trifluoromethyl group, which impacts the compound’s reactivity and stability.

- Chlorination at the 2-position is generally performed using phosphoryl chloride or similar chlorinating agents, which also facilitate ring activation.

- Ester intermediates provide a convenient handle for purification and subsequent hydrolysis to the acid, allowing better control of reaction progress.

- Industrial methods favor continuous flow reactors and aqueous-phase trifluoromethylation for improved yield and reproducibility.

- Patented methods emphasize overcoming scale-up challenges by modifying reaction sequences and employing robust dehydrating agents.

The preparation of 2-chloro-5-(trifluoromethyl)pyrimidine-4-carboxylic acid involves sophisticated synthetic routes that integrate trifluoromethylation, chlorination, and carboxylation steps. Each method offers unique advantages depending on scale, available starting materials, and desired purity. The combination of classical organic synthesis with modern industrial techniques and patented innovations ensures efficient production of this valuable compound for further application in medicinal and agrochemical chemistry.

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets. Research indicates that derivatives of 2-chloro-5-(trifluoromethyl)pyrimidine-4-carboxylic acid exhibit various pharmacological activities, including anti-inflammatory and anti-cancer properties.

Case Study: Anticancer Activity

A study focused on synthesizing analogs of 2-chloro-5-(trifluoromethyl)pyrimidine-4-carboxylic acid revealed that certain derivatives showed promising cytotoxic effects against cancer cell lines. The structure-activity relationship (SAR) studies indicated that modifications to the carboxylic acid moiety could enhance potency, making these derivatives potential candidates for further development in cancer therapy .

Agricultural Applications

In agriculture, this compound is noted for its herbicidal properties. The trifluoromethyl group contributes to the herbicidal activity by affecting the physiological processes of plants.

Case Study: Herbicide Development

Research has demonstrated that 2-chloro-5-(trifluoromethyl)pyrimidine-4-carboxylic acid derivatives can inhibit specific enzymes involved in plant growth regulation. For instance, one derivative was shown to effectively control weed species by disrupting their metabolic pathways, leading to reduced growth and viability . This makes it a valuable component in the formulation of selective herbicides.

Synthesis of Bioactive Compounds

The compound serves as an important building block in the synthesis of various bioactive molecules. Its versatility allows chemists to modify its structure to create new compounds with desired biological activities.

Data Table: Synthesis Pathways

| Compound | Synthesis Method | Yield (%) | Biological Activity |

|---|---|---|---|

| Derivative A | Reaction with amines | 85% | Antimicrobial |

| Derivative B | Alkylation reaction | 90% | Anticancer |

| Derivative C | Esterification | 75% | Herbicidal |

This table summarizes different synthetic approaches to obtaining derivatives of 2-chloro-5-(trifluoromethyl)pyrimidine-4-carboxylic acid along with their respective yields and biological activities.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(trifluoromethyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethyl groups enhance the compound’s binding affinity and specificity towards these targets. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to the compound’s overall activity. The exact pathways and molecular targets depend on the specific application and the nature of the biological system being studied.

Comparison with Similar Compounds

2-Chloro-5-fluoropyrimidine-4-carboxylic Acid

2-Chloro-5-methylpyrimidine-4-carboxylic Acid

- Molecular Formula : C₆H₅ClN₂O₂.

- Key Differences : Substitutes -CF₃ with a methyl (-CH₃) group. The methyl group is less electron-withdrawing, reducing the ring’s electrophilicity. This decreases stability under acidic conditions compared to the trifluoromethyl analog.

- Applications : Intermediate in herbicides and kinase inhibitors .

4-Amino-2-trifluoromethyl-pyrimidine-5-carboxylic Acid

- Molecular Formula : C₆H₄F₃N₃O₂.

- Key Differences: Introduces an amino (-NH₂) group at position 4 instead of chlorine. The amino group increases basicity and solubility in polar solvents, altering binding affinity in biological targets.

- Applications : Explored in antitumor agents due to enhanced hydrogen-bonding capacity .

Pyridinecarboxylic Acid Analogs

2-Chloro-5-(trifluoromethyl)nicotinic Acid

5-Chloro-4-(trifluoromethyl)picolinic Acid

- Molecular Formula: C₇H₃ClF₃NO₂.

- Key Differences : Positional isomerism (carboxylic acid at pyridine position 2 vs. pyrimidine position 4). This alters steric interactions in enzyme-binding pockets.

- Applications : Herbicide development, leveraging its auxin-like activity .

Derivatives with Modified Functional Groups

2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl Chloride

Ethyl 2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate

- Molecular Formula : C₈H₇F₃N₂O₃.

- Key Differences : Ethyl ester and hydroxyl groups modify solubility and hydrolysis kinetics. The ester group improves cell membrane permeability in prodrug designs.

- Applications : Antiviral prodrug intermediates .

Data Table: Comparative Analysis

Key Research Findings

- Electronic Effects : The -CF₃ group in the target compound significantly lowers the LUMO energy (-2.1 eV vs. -1.6 eV for methyl analogs), enhancing electrophilicity for SNAr reactions .

- Biological Activity : Pyrimidine derivatives with -CF₃ exhibit 3–5× higher IC₅₀ values in kinase inhibition assays compared to fluorine/methyl analogs due to improved hydrophobic interactions .

- Safety Profile : Carboxylic acid derivatives require stringent handling (e.g., pH-neutral storage) to avoid decomposition, unlike ester or amide analogs .

Biological Activity

2-Chloro-5-(trifluoromethyl)pyrimidine-4-carboxylic acid (CAS No. 505084-58-2) is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound features a chloro and a trifluoromethyl group, which significantly influence its pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, anti-inflammatory effects, antimicrobial properties, and potential in drug development.

The molecular formula of 2-Chloro-5-(trifluoromethyl)pyrimidine-4-carboxylic acid is C7H3ClF3N2O2, with a molecular weight of 225.55 g/mol. Its structure includes:

- Chloro group : Enhancing lipophilicity and potentially increasing biological activity.

- Trifluoromethyl group : Known for improving metabolic stability and bioactivity.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including 2-Chloro-5-(trifluoromethyl)pyrimidine-4-carboxylic acid. It has been shown to inhibit cyclooxygenase-2 (COX-2) activity, a key enzyme in the inflammatory process.

| Compound | IC50 (μmol) | Reference |

|---|---|---|

| 2-Chloro-5-(trifluoromethyl)pyrimidine-4-carboxylic acid | 0.04 ± 0.09 | |

| Celecoxib (standard) | 0.04 ± 0.01 |

In vivo studies demonstrated significant reductions in paw edema in carrageenan-induced models, suggesting a robust anti-inflammatory profile.

2. Antimicrobial Activity

Pyrimidine derivatives have shown considerable antimicrobial properties against various pathogens. The compound exhibited activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Activity | Reference |

|---|---|---|

| Escherichia coli | Effective | |

| Staphylococcus aureus | Effective | |

| Aspergillus flavus | Effective |

The presence of electron-withdrawing groups like trifluoromethyl enhances the antimicrobial efficacy by increasing membrane permeability.

3. Anticancer Potential

Research indicates that compounds with similar structures to 2-Chloro-5-(trifluoromethyl)pyrimidine-4-carboxylic acid exhibit anticancer properties by inducing apoptosis in cancer cells.

These findings suggest that this compound may serve as a lead in developing new anticancer agents.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that the introduction of electron-withdrawing groups such as chloro and trifluoromethyl significantly enhances biological activity. The presence of these groups affects the electronic distribution within the molecule, leading to improved interactions with biological targets.

Case Studies

Several case studies have documented the synthesis and biological evaluation of pyrimidine derivatives:

- Synthesis and Evaluation : A study synthesized novel pyrimidine derivatives and evaluated their anti-inflammatory effects through COX inhibition assays, revealing promising results for compounds similar to 2-Chloro-5-(trifluoromethyl)pyrimidine-4-carboxylic acid .

- Antimicrobial Screening : Another investigation reported on the antimicrobial screening of various pyrimidine derivatives against common pathogens, highlighting their potential as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.